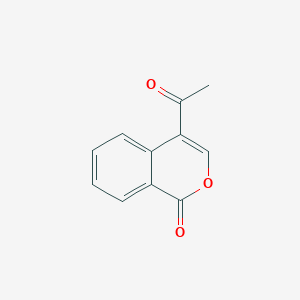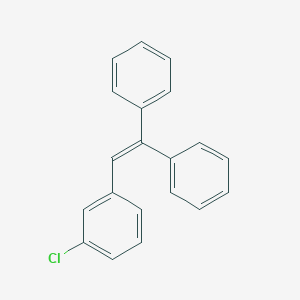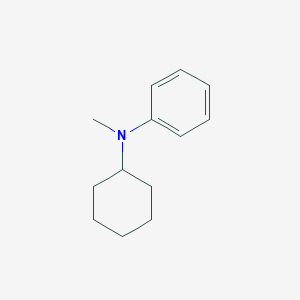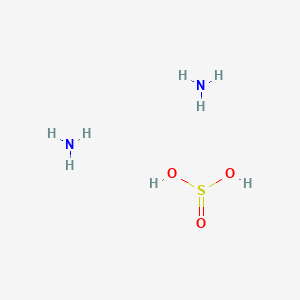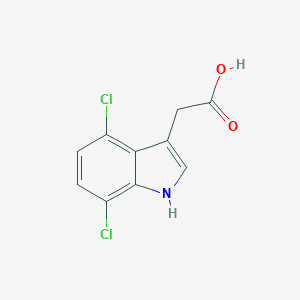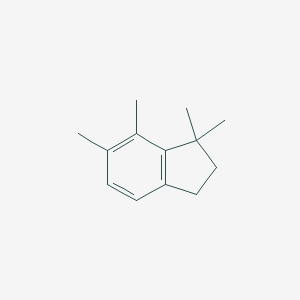
1,1,6,7-Tetramethylindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,6,7-Tetramethylindane is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless liquid with a molecular weight of 198.31 g/mol and a boiling point of 222-224°C. 1,1,6,7-Tetramethylindane is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,1,6,7-Tetramethylindane is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in oxidative stress, inflammation, and cancer development.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1,6,7-Tetramethylindane can inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1,1,6,7-Tetramethylindane has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1,6,7-Tetramethylindane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research purposes. However, its solubility in water is limited, which may pose a challenge in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,1,6,7-Tetramethylindane. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential as a biomarker for the detection and diagnosis of diseases. Further studies are needed to fully understand the mechanism of action of 1,1,6,7-Tetramethylindane and its potential applications in various fields of science.
In conclusion, 1,1,6,7-Tetramethylindane is a promising chemical compound with potential applications in various fields of science. Its unique properties and potential therapeutic effects make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 1,1,6,7-Tetramethylindane can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with maleic anhydride in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1,1,6,7-Tetramethylindane has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
16204-58-3 |
|---|---|
Produktname |
1,1,6,7-Tetramethylindane |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
3,3,4,5-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-11-7-8-13(3,4)12(11)10(9)2/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
AKAQKGLHKLCCCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC2(C)C)C=C1)C |
Kanonische SMILES |
CC1=C(C2=C(CCC2(C)C)C=C1)C |
Synonyme |
1,1,6,7-Tetramethylindane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



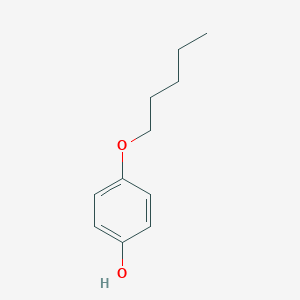
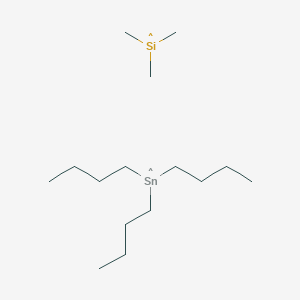
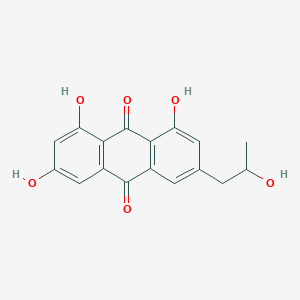
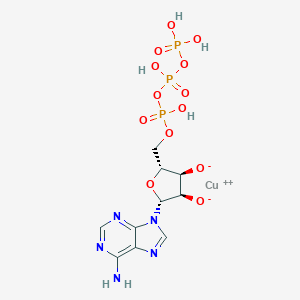
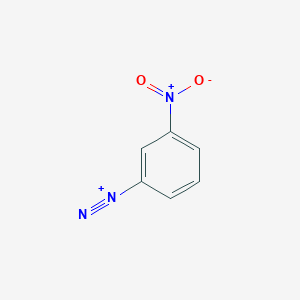
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
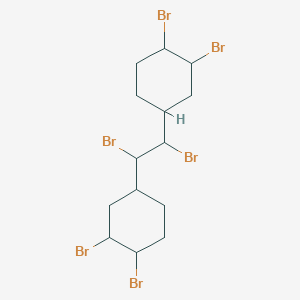
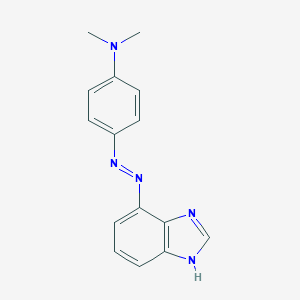
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
